Lipophilicity Modulation: Quantified LogP Difference vs. Non-Brominated Analog
The presence of a bromine atom at the 5-position of the indole ring significantly increases the compound's lipophilicity compared to its non-halogenated analog, 2-phenyl-3-(2-pyridyl)-1H-indole. This difference is quantified by a higher calculated partition coefficient (XLogP3-AA), which is a key determinant of membrane permeability and pharmacokinetic behavior. The target compound exhibits an XLogP3-AA of 5.00, whereas the non-brominated analog has a computed LogP of 4.12 [1]. This represents a quantifiable increase in lipophilicity, which can be strategically leveraged in medicinal chemistry to enhance passive diffusion across biological membranes or increase binding to hydrophobic protein pockets.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.00 |
| Comparator Or Baseline | 2-phenyl-3-(2-pyridyl)-1H-indole (CAS 91025-04-6) with estimated XLogP3 = 4.12 |
| Quantified Difference | ΔXLogP = +0.88 |
| Conditions | Calculated by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This quantifiable difference in LogP of 0.88 units provides a clear rationale for selecting the brominated compound over its non-brominated analog when higher lipophilicity is required for specific target engagement or permeability optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3023539, 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole. https://pubchem.ncbi.nlm.nih.gov/compound/94107-54-7. View Source
